![molecular formula C21H23N3O2 B1228141 N-(4-tert-butylphenyl)-2-[4-(1-imidazolyl)phenoxy]acetamide](/img/structure/B1228141.png)

N-(4-tert-butylphenyl)-2-[4-(1-imidazolyl)phenoxy]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

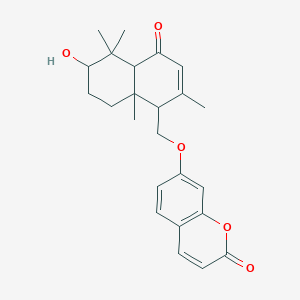

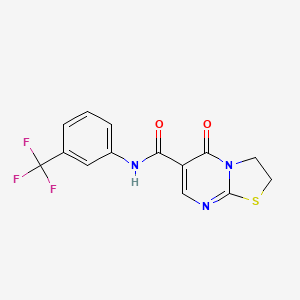

N-(4-tert-butylphenyl)-2-[4-(1-imidazolyl)phenoxy]acetamide is a member of imidazoles.

Aplicaciones Científicas De Investigación

1. Synthesis and Pharmacological Assessment

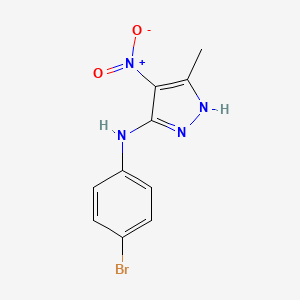

N-(4-tert-butylphenyl)-2-[4-(1-imidazolyl)phenoxy]acetamide derivatives have been synthesized for potential pharmacological applications, including cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. These derivatives, such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl) ethyl)-2-phenoxyacetamide, have shown promising results in assessments against standard drugs due to the presence of functional groups like bromo, tert-butyl, and nitro (Rani, Pal, Hegde, & Hashim, 2016).

2. Chemoselective Acetylation in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a related compound, serves as an intermediate in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation using different acyl donors like vinyl acetate and ethyl acetate has been studied. This process is crucial in the kinetic controlled synthesis of antimalarial drugs, showing the significance of these compounds in medicinal chemistry (Magadum & Yadav, 2018).

3. Anticancer, Anti-Inflammatory, and Analgesic Activities

Compounds with a 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivative structure have been assessed for anticancer, anti-inflammatory, and analgesic activities. Specifically, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited significant activities, highlighting the potential of these compounds in therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).

4. Catalytic Synthesis of tert-Butylphenol

The compound plays a role in catalyzing the alkylation reaction of phenol and tert-butyl alcohol, essential for synthesizing tert-butylphenol, an intermediate in organic synthesis. The study of such catalysts, like 1H-imidazole-1-acetic acid tosilate, is crucial for improving industrial synthesis processes (Zhang et al., 2022).

5. Synthesis of AB-type Monomers for Polybenzimidazoles

N-(4,5-dichloro-2-nitrophenyl)acetamide, a structurally related compound, has been used in synthesizing new AB-type monomers for polybenzimidazoles. This demonstrates the application of these compounds in the field of polymer chemistry and material science (Begunov & Valyaeva, 2015).

Propiedades

Fórmula molecular |

C21H23N3O2 |

|---|---|

Peso molecular |

349.4 g/mol |

Nombre IUPAC |

N-(4-tert-butylphenyl)-2-(4-imidazol-1-ylphenoxy)acetamide |

InChI |

InChI=1S/C21H23N3O2/c1-21(2,3)16-4-6-17(7-5-16)23-20(25)14-26-19-10-8-18(9-11-19)24-13-12-22-15-24/h4-13,15H,14H2,1-3H3,(H,23,25) |

Clave InChI |

NZFCFDWXPKNCBN-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)N3C=CN=C3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine](/img/structure/B1228062.png)

![2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B1228065.png)

![2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B1228072.png)